molecular formula C18H13N3O4 B2912405 N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide CAS No. 1797603-21-4

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide

Cat. No. B2912405
CAS RN: 1797603-21-4
M. Wt: 335.319
InChI Key: OUVDWVVTOKTGNI-UHFFFAOYSA-N
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Description

Furan is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom. The furan ring is a constituent of several important natural products, including furanoflavonoid, furanolactones, furanocoumarins, and many natural terpenoids . Furan derivatives have occupied a unique place in the field of medicinal chemistry .


Molecular Structure Analysis

Furan is a nonpolar aromatic compound. The presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding, which improves the pharmacokinetic characteristics of lead molecules .


Chemical Reactions Analysis

Furan derivatives can undergo various structure reactions, offering enormous scope in the field of medicinal chemistry . The specific chemical reactions for “N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide” are not available in the retrieved papers.

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan derivatives have been known to interact with various targets or receptors in the body . They act as MAO inhibitors, kappa opioid receptor agonists, sigma receptor agonists, GABA receptor agonists, COX-2 inhibitors, Beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .

Biochemical Pathways

The specific biochemical pathways affected by this compound are yet to be elucidated. Furan derivatives have been known to influence a variety of pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, which improves the pharmacokinetic characteristics of lead molecules . This is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives have been known to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Action Environment

Environmental factors that influence the compound’s action, efficacy, and stability are yet to be determined. It is known that the reactivity of furan, a 5-membered heterocyclic compound, makes it the most reactive of all the 5-membered heterocyclic compounds . This could potentially influence the compound’s action and stability.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide. One of the directions is to further explore its potential as an anticancer agent and develop more effective drug formulations. In addition, further studies can be conducted to investigate its potential as an anti-inflammatory and analgesic agent. Furthermore, research can be done to improve its solubility in water, which can enhance its in vivo efficacy. Finally, this compound can be studied for its potential applications in other fields, such as materials science and nanotechnology.

Synthesis Methods

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide can be synthesized using different methods. One of the commonly used methods involves the reaction of 2-furoyl chloride with 2-aminobenzonitrile in the presence of potassium carbonate to obtain 2-(2-furanyl)-3-phenyl-1,2,4-oxadiazole, which is then reacted with 2-(bromomethyl)phenylboronic acid in the presence of palladium catalyst to obtain the final product.

Scientific Research Applications

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)furan-2-carboxamide has been studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. In addition, it has also been studied for its potential as an anti-inflammatory and analgesic agent. In materials science, this compound has been studied for its potential applications in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

properties

IUPAC Name

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c22-18(15-8-4-10-24-15)19-13-6-2-1-5-12(13)11-16-20-17(21-25-16)14-7-3-9-23-14/h1-10H,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVDWVVTOKTGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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